1,1-di(p-Tolyl)ethylene

Descripción general

Descripción

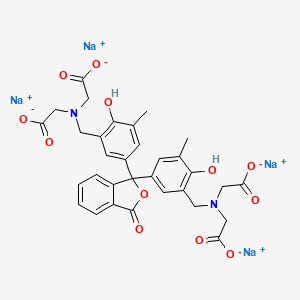

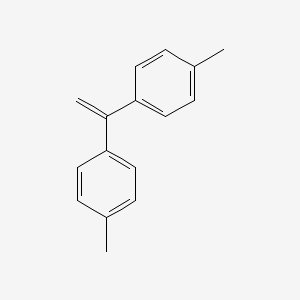

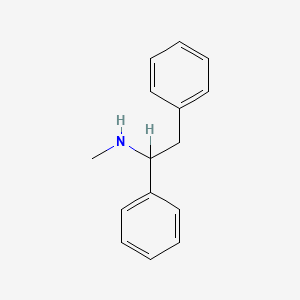

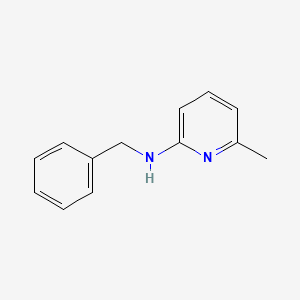

1,1-di(p-Tolyl)ethylene, also known as 1,1-di(p-tolyl)ethene, is an organic compound with the chemical formula C16H16. It is characterized by its structure, which consists of an ethylene backbone substituted with two p-tolyl groups. This compound appears as a colorless to pale yellow crystalline solid or powder and has a distinct aromatic odor .

Mecanismo De Acción

Target of Action

1,1-di(p-Tolyl)ethylene is primarily known for its radical scavenging activity . It interacts with various radicals, effectively neutralizing them and preventing potential damage to other molecules in the system .

Mode of Action

The compound acts as a radical scavenger , interacting with radicals generated in various processes . For instance, in the photoinitiated crosslinking (UV-curing) of an acrylate formulation, this compound shows significant radical scavenging activity .

Biochemical Pathways

It’s known that the compound can interact with3-Cyano-2-propyl radicals , which are thermally generated from 1,2’-azobis(2-methylpropionitrile) . The compound scavenges these radicals to form 1,4-dicyano-1,1,4,4-tetramethyl-2,2-di(p-tolyl)butane .

Result of Action

The primary result of this compound’s action is the neutralization of radicals . By scavenging these potentially harmful entities, the compound helps to prevent damage to other molecules in the system .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s radical scavenging activity can be affected by the presence of light, as seen in its role in the photoinitiated crosslinking of an acrylate formulation

Análisis Bioquímico

Biochemical Properties

1,1-Di(p-Tolyl)ethylene plays a significant role in biochemical reactions, particularly as a radical scavenger. It interacts with various biomolecules, including enzymes and proteins, to neutralize free radicals. This interaction is essential in preventing oxidative stress and maintaining cellular homeostasis. The compound’s ability to scavenge radicals makes it a valuable tool in studying oxidative stress-related biochemical pathways .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to protect cells from oxidative damage by neutralizing free radicals, thereby preserving cell function and viability. Additionally, this compound can affect gene expression by modulating transcription factors involved in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with free radicals and other reactive species. By donating electrons, it neutralizes these reactive species, preventing them from causing cellular damage. This compound can also interact with enzymes involved in oxidative stress pathways, either inhibiting or activating them to maintain cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its radical scavenging activity may decrease with prolonged exposure to light and air. Long-term studies have shown that this compound can provide sustained protection against oxidative stress, although its efficacy may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively scavenges radicals and protects against oxidative damage without causing adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s protective effects plateau at certain concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and redox balance. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species. This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. It accumulates in cellular compartments where oxidative stress is prevalent, such as mitochondria and the endoplasmic reticulum. The compound’s localization is influenced by its lipophilic nature, allowing it to integrate into cellular membranes .

Subcellular Localization

This compound is primarily localized in subcellular compartments associated with oxidative stress, including mitochondria and the endoplasmic reticulum. Its activity is influenced by post-translational modifications and targeting signals that direct it to these specific compartments. This localization is crucial for its role in scavenging radicals and protecting cells from oxidative damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-di(p-Tolyl)ethylene can be synthesized through various methods. One common synthetic route involves the copper(I) chloride (CuCl) catalyzed coupling reaction between p-tolylacetylene and p-tolylmagnesium bromide. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The CuCl catalyzed coupling reaction remains a popular choice due to its scalability and relatively mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

1,1-di(p-Tolyl)ethylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with palladium catalyst, lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alkanes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

1,1-di(p-Tolyl)ethylene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of antioxidant drugs.

Comparación Con Compuestos Similares

Similar Compounds

- 1,1-di(o-Tolyl)ethylene

- 1,1-bis(4-methylphenyl)-buta-1,3-diene

- 9-di-p-tolylmethylenefluorene

- Bexarotene

Uniqueness

Compared to similar compounds, 1,1-di(p-Tolyl)ethylene stands out due to its unique combination of stability, reactivity, and radical scavenging properties. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .

Propiedades

IUPAC Name |

1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDMCKGHZIRQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183445 | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2919-20-2 | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Di(p-tolyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 1,1-di(p-tolyl)ethylene in the context of photoinitiation?

A: this compound (DTE) serves as a valuable tool for investigating Type-II photoinitiating systems. Specifically, it acts as a non-polymerizing model substrate, helping researchers understand the mechanism of radical generation and initiation in these systems. [] For instance, in a study involving the benzophenone/N,N-dimethylaniline (DMA) photoinitiating system, DTE helped identify the DMA-derived radical as the primary initiating species. []

Q2: How does the structure of this compound contribute to its function as a radical scavenger?

A: While the provided abstracts don't delve into the specific structural reasons for DTE's radical scavenging properties, one paper highlights its versatility in this role. [] This versatility likely stems from the presence of the double bond in its structure, which can readily react with radicals, effectively "scavenging" them from the reaction environment. Further research focusing on the structure-activity relationship of DTE would be needed to confirm this hypothesis.

Q3: How does chromic acid oxidation differ between this compound and other 1,1-disubstituted ethylenes?

A: Interestingly, this compound exhibits atypical behavior when oxidized by chromic acid compared to its structural analogs. While compounds like 1,1-diphenylethylene and 1,1-di-(p-chlorophenyl)ethylene yield acids with the same carbon count upon oxidation, DTE and 2-phenyl-3,3-dimethylbut-1-ene produce "abnormal fission products." [] This difference suggests a unique reaction pathway for DTE, likely influenced by the presence of the methyl substituents on its phenyl rings. Further investigation into the precise mechanism and products of this reaction would be necessary to fully understand this discrepancy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentacyclo[6.5.1.13,6.02,7.09,13]pentadeca-4,10-diene](/img/structure/B1345583.png)

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)